Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-10-5-6-11(13(17)7-10)12-8-18-9-14(12)19-15(20)21-16(2,3)4/h5-7,12,14,18H,8-9H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHKNMZVOYKEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate, with the molecular formula C16H23ClN2O2 and a molecular weight of 310.82 g/mol, is a compound of interest in medicinal chemistry. Its structure includes a pyrrolidine ring, which is often associated with various biological activities, including potential neuroprotective effects and modulation of neurotransmitter systems.
The compound's IUPAC name is tert-butyl N-[4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl]carbamate. The InChI key for this compound is DJHKNMZVOYKEGM-UHFFFAOYSA-N, which can be useful for database searches in chemical repositories.
| Property | Value |
|---|---|
| Molecular Formula | C16H23ClN2O2 |
| Molecular Weight | 310.82 g/mol |
| Purity | Typically 95% |
| CAS Number | 2098008-88-7 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of neurodegenerative diseases and cognitive function.
Neuroprotective Effects
One study highlighted the protective effects of related compounds against amyloid-beta (Aβ) toxicity in astrocytes, suggesting potential applications in Alzheimer's disease treatment. The compound demonstrated an ability to reduce pro-inflammatory cytokines like TNF-α when tested in vitro .
Enzyme Inhibition
In related research, similar carbamate derivatives have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease. For instance, a derivative exhibited an IC50 value of 15.4 nM against β-secretase and a Ki value of 0.17 μM against acetylcholinesterase . These findings imply that this compound may also possess similar inhibitory properties.
Case Studies and Research Findings
-
Astrocytic Protection Against Aβ :
- In vitro studies demonstrated that compounds with structural similarities to this compound can significantly enhance cell viability in astrocytes exposed to Aβ1-42.
- The presence of these compounds led to a reduction in cell death and inflammation markers, indicating their potential as therapeutic agents in neurodegenerative conditions .
-
Cognitive Function Modulation :
- Animal models treated with related compounds showed improvements in cognitive function metrics when subjected to scopolamine-induced memory impairment.
- The observed effects included reduced levels of Aβ1-42 and decreased β-secretase activity, further supporting the hypothesis that these compounds can modulate pathways involved in cognitive decline .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous pyrrolidine-carbamate derivatives:
Key Observations
Substituent Effects :
- The 2-chloro-4-methylphenyl group in the target compound introduces ortho-substitution, which increases steric hindrance compared to para-substituted analogs (e.g., 4-chlorophenyl in ). This may influence binding affinity in biological targets.
- The trifluoromethyl group in provides strong electron-withdrawing effects, enhancing resistance to oxidative metabolism but reducing basicity compared to chloro or methyl groups.
Synthetic Considerations :
- Synthesis of these compounds typically involves palladium-catalyzed cross-coupling (e.g., Suzuki reactions) to introduce aryl groups, followed by carbamate protection . For example, tert-butyl carbamate protection is achieved using Boc anhydride under basic conditions .
- The presence of methyl or benzyl groups (e.g., ) may require additional steps for deprotection or functionalization.
Physicochemical Properties :
- Lipophilicity : The trifluoromethyl group in increases logP significantly compared to the target compound’s chloro-methyl combination.
- pKa : The tertiary amine in the pyrrolidine ring has a pKa ~11.5–12.0, similar to analogs like (pKa 11.98), due to the electron-withdrawing effects of chloro substituents.
Biological Implications :
- Substituted pyrrolidine-carbamates are explored as kinase inhibitors or protease modulators. The 2-chloro-4-methylphenyl group may improve target engagement by balancing steric bulk and hydrophobic interactions.
- In contrast, the benzyl group in could enhance membrane permeability but may also increase off-target binding.
Preparation Methods
Hydrogenation of Protected Pyrrolidine Precursors
One common approach involves hydrogenation of a benzyl-protected pyrrolidine derivative to yield the tert-butyl carbamate product.
| Parameter | Details |
|---|---|
| Starting Material | (3S,4S)-1-benzyl-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine |
| Catalyst | 5% Palladium on charcoal |
| Solvent | Methanol |
| Hydrogen Pressure | 5 kgf/cm² |
| Temperature | 40 °C |
| Reaction Time | 3 hours |
| Workup | Filtration to remove catalyst, concentration under reduced pressure, recrystallization from n-hexane |
| Yield | Not explicitly stated for this exact step |
| Product Characteristics | Colorless needles, melting point 83-85 °C, NMR data consistent with target compound |
This method effectively removes the benzyl protecting group and yields the tert-butyl carbamate-protected pyrrolidine intermediate.
Catalytic Transfer Hydrogenation Using Ammonium Formate
An alternative hydrogenation method uses ammonium formate as a hydrogen source with palladium charcoal catalyst:
| Parameter | Details |
|---|---|
| Starting Material | 1-benzyl-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine |
| Catalyst | 10% Palladium on charcoal |
| Hydrogen Source | Ammonium formate |
| Solvent | Methanol and water |
| Temperature | Reflux at 80 °C |
| Reaction Time | 1 hour |
| Workup | Filtration, concentration, treatment with KOH, extraction with ether, washing with saline, drying, recrystallization from n-hexane |
| Yield | 3.19 g product from 5.27 g starting material (approx. 60%) |
| Product Characteristics | White needle-like crystals, melting point 84-85 °C, specific rotation +18.9 (c=1.47, CHCl3) |
This method offers a mild and efficient route for deprotection and carbamate formation.
Coupling with Substituted Aromatic Esters Using DBU
The introduction of the 2-chloro-4-methylphenyl group can be achieved by coupling the pyrrolidine carbamate with a substituted benzoate ester in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU):
| Parameter | Details |
|---|---|
| Starting Materials | (3S,4S)-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine and ethyl 3-methyl-2,4,5-trifluorobenzoate or related substituted benzoates |
| Base | DBU |
| Solvent | Dimethyl sulfoxide |
| Temperature | 60 °C |
| Reaction Time | 70 hours |
| Workup | Acid quench with 10% aqueous citric acid, extraction with ethyl acetate, washing, drying, silica gel chromatography |
| Yield | 70.2% |
| Product Characteristics | Colorless crystals, confirmed by 1H-NMR and MS |
This method facilitates the formation of the aryl-substituted pyrrolidine carbamate with good yield and purity.
Reflux with Triethylamine and Dichloroethane
Further purification and crystallization steps involve treatment with triethylamine and 1,2-dichloroethane under reflux:
| Parameter | Details |
|---|---|
| Starting Material | Crystals of aryl-substituted pyrrolidine carbamate |
| Reagents | Triethylamine, methanol, 1,2-dichloroethane |
| Reaction Conditions | Reflux for 3 hours |
| Workup | Concentration, water addition, filtration, washing with water, recrystallization from acetone-diisopropyl ether |
| Yield | 0.52 g from 0.58 g starting crystals |
| Product Characteristics | Yellow crystals, melting point 178.5-180 °C, specific rotation -141.9 (c=0.1, CHCl3) |
This step improves the crystallinity and purity of the final product.
Summary Table of Preparation Methods
| Method No. | Key Step | Catalyst/Base | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Hydrogenation of benzyl-protected pyrrolidine | 5% Pd/C | Methanol | 40 | 3 h | Not stated | Removal of benzyl group, recrystallization |
| 2 | Transfer hydrogenation with ammonium formate | 10% Pd/C, ammonium formate | Methanol, water | 80 (reflux) | 1 h | ~60 | Mild conditions, KOH extraction |
| 3 | Coupling with substituted benzoate ester | DBU | DMSO | 60 | 70 h | 70.2 | Formation of aryl-substituted carbamate |
| 4 | Reflux with triethylamine and dichloroethane | Triethylamine | MeOH, 1,2-dichloroethane | Reflux | 3 h | ~90 (after purification) | Crystallization and purification step |
Research Findings and Notes
- The stereochemistry of the pyrrolidine ring is controlled during the synthesis, with (3S,4S) isomers commonly used for high enantiomeric purity.
- The use of palladium catalysts under hydrogen or transfer hydrogenation conditions is effective for deprotection and reduction steps.
- DBU serves as a strong, non-nucleophilic base facilitating nucleophilic aromatic substitution or coupling reactions.
- Purification by recrystallization and chromatography is essential to achieve high purity and well-defined crystalline forms.
- Melting points, NMR spectra, and specific rotations are consistent with literature values confirming the identity and stereochemistry of the product.
Q & A
Q. What are the recommended synthetic routes for Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidine core via cyclization of a substituted amine precursor under basic conditions.
- Step 2 : Introduction of the 2-chloro-4-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres (argon/nitrogen) .
- Step 3 : Protection of the pyrrolidine nitrogen with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
Key optimization parameters include solvent choice (e.g., THF or DMF), temperature control (0–25°C), and purification via silica gel chromatography .
Q. How can researchers optimize reaction conditions to maximize yield and purity during synthesis?
- Methodological Answer :
- Temperature : Maintain subambient temperatures (e.g., 0–5°C) during sensitive steps (e.g., carbamate formation) to minimize side reactions .
- Catalyst Loading : Use 5–10 mol% palladium catalysts for coupling reactions to balance cost and efficiency .
- Purification : Employ gradient elution in flash chromatography (hexane/ethyl acetate) to separate closely related byproducts.
- Inert Atmosphere : Conduct air-sensitive reactions (e.g., couplings) under argon to prevent oxidation .
Evidence from analogous compounds shows yields improve from ~50% to >80% with optimized parameters .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidine ring substitution) and Boc-group integrity. Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while tert-butyl groups show singlets at δ 1.4 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~337.1) and detects fragmentation patterns .
- IR Spectroscopy : Carbamate carbonyl stretches appear at ~1680–1720 cm⁻¹ .
Advanced Research Questions
Q. How can X-ray crystallography data resolve structural ambiguities in carbamate derivatives?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data to resolve light atoms (e.g., chlorine) .
- Refinement : Apply the SHELXL software to model disorder (e.g., tert-butyl group rotamers) and anisotropic displacement parameters. Twinning parameters (e.g., BASF) mitigate pseudo-symmetry issues .
- Validation : Check geometry (e.g., bond angles) against Cambridge Structural Database (CSD) entries for carbamates .
Q. What methodologies are employed to investigate the compound's interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding kinetics (kₐₙ, kₒff) and affinity (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, validated by mutagenesis studies (e.g., alanine scanning) .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Assessment : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
- Assay Conditions : Standardize buffer pH, ionic strength, and temperature. For example, enzymatic assays at pH 7.4 (20 mM Tris-HCl) show reproducibility .
- Control Compounds : Include positive/negative controls (e.g., indomethacin for anti-inflammatory studies) to calibrate activity thresholds .
Discrepancies in IC50 values may arise from cell-line variability (e.g., HEK293 vs. HeLa) or assay readouts (luminescence vs. fluorescence) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
